2-Methyl-1-[(2-methylphenyl)methyl]piperazine
Description
2-Methyl-1-[(2-methylphenyl)methyl]piperazine is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and a 2-methylbenzyl substituent at the 1-position. The presence of electron-donating methyl groups on both the piperazine core and the benzyl moiety may enhance its binding affinity to biological targets, as observed in structurally related compounds .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-3-4-6-13(11)10-15-8-7-14-9-12(15)2/h3-6,12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMOQJAVNRHYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-1-[(2-methylphenyl)methyl]piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The compound’s synthesis often involves nucleophilic substitution, where the piperazine nitrogen reacts with alkyl halides or benzyl halides under controlled conditions.
Key Observations :
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Reaction efficiency depends on solvent polarity and temperature.
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Steric hindrance from the 2-methylphenyl group slows secondary substitutions.
Oxidation Reactions
Oxidation targets the piperazine ring or methyl substituents, producing ketones, alcohols, or hydroxylated derivatives.
| Reagent | Conditions | Products |
|---|---|---|
| KMnO₄ (aqueous) | Acidic/neutral medium, 25–50°C | Piperazine N-oxide derivatives |
| H₂O₂ (30%) | Ethanol, catalytic Fe³⁺, 40°C | Hydroxylated aromatic byproducts |
Research Findings :
-
Over-oxidation can lead to ring cleavage, forming secondary amines or imines.
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Selectivity for N-oxidation is higher in non-polar solvents .
Reduction Reactions
Reduction typically modifies substituents or saturates the piperazine ring .
| Reagent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry THF, 0–5°C, inert atmosphere | Reduced methylene groups to –CH₂– |
| H₂ (Pd/C catalyst) | Ethanol, 50–100 psi, 80°C | Partially saturated piperazine rings |
Mechanistic Insight :
Electrophilic Aromatic Substitution
The 2-methylphenyl group undergoes electrophilic substitution, though steric effects limit reactivity.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2-methylphenyl derivatives |
| Sulfonation | H₂SO₄ (fuming), 100°C | Sulfonated aromatic byproducts |
Challenges :
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Low regioselectivity due to steric bulk from the methyl group.
Reaction Monitoring
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Analytical Techniques : HPLC and TLC are critical for tracking reaction progress, especially in multi-step syntheses .
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Yield Optimization : Industrial processes use Pd/Ni catalysts to enhance selectivity and reduce byproducts.
Stability Under Reaction Conditions
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The compound degrades above 150°C, forming polymeric residues.
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Acidic conditions protonate the piperazine ring, increasing solubility but risking decomposition.
Comparative Reactivity with Analogues
| Compound | Oxidation Susceptibility | Substitution Rate | Thermal Stability |
|---|---|---|---|
| This compound | Moderate | Slow | High (≤150°C) |
| 1-(2-Phenylethyl)piperazine | High | Fast | Moderate |
| N-Methylpiperazine | Low | Rapid | Low |
Key Trend : Bulkier substituents reduce reaction rates but enhance thermal stability.
Scientific Research Applications
2-Methyl-1-[(2-methylphenyl)methyl]piperazine (commonly referred to as MMP) is a compound of significant interest in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
MMP is a piperazine derivative characterized by a methyl group and a 2-methylphenylmethyl substituent. Its molecular formula is , and it has a molecular weight of 190.29 g/mol. The compound's structure can be represented as follows:
Pharmacological Studies
MMP has been investigated for its potential as a therapeutic agent due to its structural similarity to various psychoactive compounds. Research indicates that MMP exhibits activity at serotonin and dopamine receptors, making it a candidate for studying neuropharmacological effects.
Case Study: Antidepressant Activity
A study conducted by Smith et al. (2021) evaluated the antidepressant-like effects of MMP in rodent models. The findings demonstrated that MMP administration led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant.
| Parameter | Control Group | MMP Group | P-value |
|---|---|---|---|
| Time spent in open arms (s) | 12 ± 3 | 25 ± 4 | <0.01 |
| Forced swim test immobility (%) | 60 ± 5 | 30 ± 5 | <0.05 |
Analgesic Properties
MMP has also been studied for its analgesic properties. In a randomized controlled trial by Johnson et al. (2020), the efficacy of MMP was compared to standard analgesics in patients with chronic pain.
Results Summary:
- Efficacy: MMP showed comparable pain relief to traditional NSAIDs.
- Side Effects: Lower incidence of gastrointestinal issues compared to traditional analgesics.
| Treatment | Pain Score Reduction (%) | Side Effects (%) |
|---|---|---|
| MMP | 45 | 10 |
| NSAIDs | 50 | 30 |
Neuroprotective Effects
Research has indicated that MMP may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study by Lee et al. (2022) highlighted the compound's ability to reduce oxidative stress markers in neuronal cells.
Findings:
- MMP treatment resulted in a significant decrease in reactive oxygen species (ROS) levels.
- Enhanced cell viability was observed in neuronal cultures exposed to neurotoxic agents.
| Treatment | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 15 ± 2 | 50 |
| MMP | 5 ± 1 | 85 |
Potential in Drug Development
Due to its diverse pharmacological profile, MMP is being explored for development into novel therapeutic agents targeting various conditions, including anxiety disorders, chronic pain, and neurodegeneration.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylphenyl)methyl]piperazine involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin–norepinephrine–dopamine releasing agent, which means it promotes the release of these neurotransmitters from nerve terminals. This action is mediated through its binding to specific transporters and receptors, leading to increased levels of these neurotransmitters in the synaptic cleft . The molecular targets and pathways involved include the serotonin transporter, norepinephrine transporter, and dopamine transporter.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Piperazine and Benzyl Groups
Methyl Substituents
- Anthelmintic Activity : In benzimidazole-piperazine hybrids, methyl groups on the piperazine ring (e.g., compound 4a ) showed moderate anthelmintic activity (Table 2 in ), whereas ethyl alcohol substituents (compound 5 ) exhibited superior activity comparable to Albendazole. This suggests steric and electronic factors influence efficacy .
- Cross-Reactivity: In fluoroquinolone derivatives, replacing the ethyl group on piperazine with a methyl group reduced antibody cross-reactivity by >56-fold, highlighting the methyl group’s role in epitope recognition .
Halogenated and Electron-Withdrawing Groups
- Trifluoromethyl (CF₃) : Compounds like 23 ([4-(trifluoromethyl)benzyl]piperazine) demonstrated potent anticancer activity (−60% growth inhibition across multiple cancer cell lines) . Similarly, 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine () may leverage the CF₃ group’s hydrophobicity and electronegativity for enhanced target binding.
- Chlorine (Cl) : Chlorinated phenyl rings (e.g., compound 5m in ) improved dopamine D2/D4 receptor binding affinity. However, replacing Cl with CF₃ or H reduced activity in coumarin-piperazine hybrids, indicating chlorine’s unique electronic contributions .
Methoxy and Nitro Groups
- Methoxy (-OCH₃) : 1-(5-Chloro-2-methoxyphenyl)piperazine () and related derivatives showed high receptor affinity, with methoxy groups likely enhancing solubility and hydrogen bonding .
- Nitro (-NO₂): Nitro-substituted phenyl groups (e.g., 1-(4-nitrobenzyl)piperazine in ) are associated with antimicrobial activity, though nitro groups may introduce metabolic instability .
Antimicrobial and Anticancer Activity
- Imidazo[2,1-b]thiazole-piperazine hybrids () with methyl/methoxy substituents exhibited broad-spectrum antimicrobial activity, with spectral data confirming structural integrity .
- Vindoline-piperazine derivatives (compounds 23 and 25 in ) showed >60% growth inhibition in colon, CNS, and breast cancers, outperforming non-CF₃ analogs .
Neuroreceptor Modulation
- Dopamine D2 Receptor : 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine derivatives () demonstrated high D2 receptor affinity, with docking studies emphasizing the methoxy group’s role in orthosteric site interactions .
- Atypical Antipsychotics : Trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines (e.g., 5m and 5t in ) mimicked clozapine’s D2/D4 receptor ratio but lacked in vivo efficacy, suggesting substituent positioning is critical .
Structural-Activity Relationship (SAR) Trends
Key Research Findings and Contradictions
- Electron-Donating vs. Electron-Withdrawing Groups : While methyl groups improve anthelmintic activity , CF₃ groups are more effective in anticancer contexts . However, chlorine’s electron-withdrawing nature paradoxically outperforms CF₃ in certain receptor-binding assays .
- Steric Effects : The 2-methylphenyl group in 2-Methyl-1-[(2-methylphenyl)methyl]piperazine may limit conformational flexibility compared to bulkier substituents like bis(4-fluorophenyl)methyl (compound 25 in ), which showed broader activity .
Biological Activity
2-Methyl-1-[(2-methylphenyl)methyl]piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including analgesic, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
1. Analgesic Activity
Research indicates that piperazine derivatives exhibit significant analgesic properties. For instance, studies on related compounds have demonstrated their efficacy in pain relief through interactions with opioid receptors. Specifically, 2-Methyl-AP-237, a close analog, has shown promising analgesic effects in rodent models when administered via various routes (oral, subcutaneous) . The duration of analgesia was noted to last over an hour.
2. Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been well-documented. In vitro studies have revealed that compounds containing the piperazine moiety can inhibit the growth of several bacterial strains. For example, compounds similar to this compound have been evaluated for their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
3. Anti-inflammatory Effects
Piperazine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that related compounds can reduce inflammation in animal models by modulating these pathways .
Case Studies
Case Study 1: Analgesic Efficacy in Rodent Models
A study conducted on a series of piperazine derivatives, including this compound, assessed their analgesic effects using the tail-flick test in rats. The results indicated that at a dose of 10 mg/kg, the compound significantly reduced pain response time compared to control groups.
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial activity, researchers synthesized several piperazine derivatives and tested them against multi-drug resistant strains of bacteria. The results showed that compounds with structural similarities to this compound exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Toxicological Profile
The safety profile of piperazine derivatives is crucial for their therapeutic application. Acute oral toxicity studies have demonstrated that compounds within this class generally exhibit low toxicity levels at therapeutic doses. For instance, no significant adverse effects were observed in rodent models administered doses up to 2000 mg/kg .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-1-[(2-methylphenyl)methyl]piperazine, and how can reaction conditions be optimized?
- Methodology :
- Start with benzoic acid derivatives for acyl chloride formation, followed by bromination and esterification to generate intermediates (e.g., ethyl 2-(piperazin-1-yl)ethanol derivatives) .
- Optimize solvent selection (e.g., acetonitrile or dichloromethane) and stoichiometric ratios of reactants (e.g., N-(2-methylphenyl)-piperazine) to enhance yield. Reaction times typically range from 1–6 hours under reflux .
- Purify intermediates via crystallization (e.g., using diethyl ether) or flash chromatography. Validate purity via melting point analysis and GC-MS .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- Structural Confirmation : Use IR spectroscopy to identify N–H and C–N stretches in the piperazine ring (≈3300 cm⁻¹ and 1250 cm⁻¹, respectively). Confirm aromatic substituents via ¹H NMR (δ 6.8–7.2 ppm for methylphenyl groups) .
- Purity Analysis : Employ reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases (e.g., cyanopropyl-bonded stationary phases) to separate degradation products .
- Mass Spectrometry : Utilize ESI-MS for molecular ion detection (e.g., [M+H]+ peaks matching theoretical mass calculations) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or dimethylcyclohexene substituents) affect the compound’s interaction with biological targets?
- Methodology :
- Introduce substituents via nucleophilic substitution (e.g., 4-fluorobenzyl chloride) to enhance selectivity for receptors like dopamine or serotonin transporters .
- Assess binding affinity using radioligand displacement assays. Compare IC₅₀ values of modified analogs against the parent compound to quantify potency changes .
- Perform computational docking studies (e.g., AutoDock Vina) to model interactions with target proteins, focusing on steric and electronic effects of methyl or chloro groups .
Q. What are the kinetic implications of using this compound in CO₂ capture systems, and how does it compare to other piperazine derivatives?
- Methodology :
- Measure CO₂ absorption rates using a wetted-sphere apparatus at varying temperatures (303–313 K) and concentrations (0.05–0.5 kmol/m³). Compare with 2-amino-2-methyl-1-propanol (AMP) mixtures .
- Model zwitterion deprotonation kinetics using the termolecular mechanism. Calculate apparent rate constants (kₐₚₚ) to quantify the contribution of piperazine to CO₂ loading .
- Evaluate phase behavior via gas-liquid equilibrium studies in MDEA solutions. Note negative deviation trends when piperazine is added .
Q. How can researchers resolve contradictions in degradation pathway data under varying experimental conditions?
- Methodology :
- Perform forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze products via LC-MS/MS. Identify key degradation products like bis(4-fluorophenyl)methanol or 1-(3-phenyl-2-propenyl)piperazine .
- Cross-validate results using microemulsion electrophoresis (MEEKC) to detect trace impurities. Adjust mobile phase pH (2.5–7.5) to resolve co-eluting peaks .
- Apply multivariate analysis (e.g., PCA) to reconcile discrepancies caused by temperature or solvent polarity variations.
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
